Azaclorzine
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Overview
Description
AZACLORZINE is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. It is a phenothiazine derivative with the molecular formula C22H24ClN3OS. This compound has been studied for its potential therapeutic effects and its unique chemical properties .
Preparation Methods
The synthesis of AZACLORZINE involves several steps, starting with the preparation of the core phenothiazine structure. The synthetic route typically includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through a series of reactions involving the condensation of 2-chloroaniline with sulfur and subsequent cyclization.
Substitution Reactions: The phenothiazine core undergoes substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides and amines.
Final Assembly: The final step involves the coupling of the substituted phenothiazine with other chemical moieties to form this compound.
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
AZACLORZINE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are sulfoxides and sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines and other reduced derivatives.
Substitution: this compound undergoes substitution reactions with electrophiles and nucleophiles. Common reagents include alkyl halides, acyl chlorides, and amines.
Scientific Research Applications
Chemistry: In chemistry, AZACLORZINE is used as a precursor for the synthesis of other phenothiazine derivatives. It is also used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: In biological research, this compound is used to study the effects of phenothiazine derivatives on cellular processes. It has been shown to have antimicrobial and antifungal properties.
Medicine: this compound has potential therapeutic applications in medicine. It has been investigated for its use as an antipsychotic agent and for its potential to treat certain neurological disorders.
Mechanism of Action
The mechanism of action of AZACLORZINE involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors in the brain, leading to changes in neurotransmitter levels. This interaction can result in the modulation of neuronal activity and the alleviation of symptoms associated with certain neurological disorders .
Comparison with Similar Compounds
AZACLORZINE is unique among phenothiazine derivatives due to its specific chemical structure and properties. Similar compounds include:
Chlorpromazine: A widely used antipsychotic agent with a similar phenothiazine core.
Thioridazine: Another antipsychotic agent with structural similarities to this compound.
Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia.
Compared to these compounds, this compound has unique functional groups that contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
49864-70-2 |
---|---|
Molecular Formula |
C22H24ClN3OS |
Molecular Weight |
414.0 g/mol |
IUPAC Name |
3-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-1-(2-chlorophenothiazin-10-yl)propan-1-one |
InChI |
InChI=1S/C22H24ClN3OS/c23-16-7-8-21-19(14-16)26(18-5-1-2-6-20(18)28-21)22(27)9-11-24-12-13-25-10-3-4-17(25)15-24/h1-2,5-8,14,17H,3-4,9-13,15H2 |
InChI Key |
ZQTOZLYOIRKCPL-UHFFFAOYSA-N |
SMILES |
C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Canonical SMILES |
C1CC2CN(CCN2C1)CCC(=O)N3C4=CC=CC=C4SC5=C3C=C(C=C5)Cl |
Key on ui other cas no. |
49864-70-2 |
Synonyms |
Azaclorzine Nonachlazin Nonachlazine Nonakhlazin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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